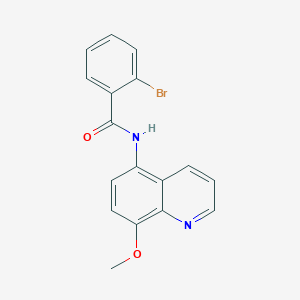![molecular formula C16H16N2OS B11332105 3-(butan-2-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11332105.png)
3-(butan-2-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(BUTAN-2-YL)-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a thieno[2,3-d]pyrimidine core, which is fused with a phenyl group and a butan-2-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BUTAN-2-YL)-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base such as sodium methoxide in butanol . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(BUTAN-2-YL)-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antiproliferative and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(BUTAN-2-YL)-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) or tyrosine kinases, which play crucial roles in cell cycle regulation and signal transduction . By binding to these targets, the compound can disrupt the normal functioning of cancer cells, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant inhibitory activity against CDK2 and other cancer-related targets.
2-Thioxopyrimidine: Involved in nucleophilic addition and substitution reactions, forming various biologically active derivatives.
Uniqueness
3-(BUTAN-2-YL)-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE stands out due to its unique thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties. Its specific substituents, such as the butan-2-yl and phenyl groups, further enhance its activity and selectivity towards certain molecular targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C16H16N2OS |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-butan-2-yl-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H16N2OS/c1-3-11(2)18-10-17-15-14(16(18)19)13(9-20-15)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
InChI Key |
KIUJCOUOSJQMHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,2-Trimethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11332024.png)
![(4-Benzylpiperidin-1-yl){1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11332028.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B11332032.png)
![2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-2-yl)pyrimidine-4-carboxamide](/img/structure/B11332034.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-nitrobenzamide](/img/structure/B11332047.png)
![N-(4-methylbenzyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11332066.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide](/img/structure/B11332069.png)
![2-(4-Methoxyphenyl)-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)acetamide](/img/structure/B11332077.png)

![2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11332091.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11332101.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11332107.png)
![dimethyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B11332117.png)
